molecular formula C13H17BFNO4 B1446461 Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate CAS No. 1622217-20-2

Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No.: B1446461
CAS No.: 1622217-20-2
M. Wt: 281.09 g/mol
InChI Key: WSPHCRVNJOWFOY-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate” is a compound that is also known as "2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is a boric acid ester intermediate with benzene rings . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 237.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in treating cancer, impacting over 2 million patients annually. These compounds are synthesized through various methods, including those involving fluorinated intermediates similar to the chemical . Studies have shown that 5-FU and its metabolites interfere with nucleic acid synthesis and function, highlighting the role of fluorinated compounds in perturbing nucleic acid structure and dynamics. This is crucial for understanding the mechanisms of action of cancer therapeutics and designing more effective treatments (Gmeiner, 2020).

Fluorinated Compounds in Enzyme Inhibition

Research on fluorinated compounds also extends to their ability to inhibit enzymes involved in disease processes. For instance, specific synthetic compounds with fluorinated moieties have shown selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the release of proinflammatory cytokines. The design and synthesis of these inhibitors benefit from the unique properties conferred by fluorinated groups, similar to those in the queried chemical (Scior et al., 2011).

Fluorinated Compounds in Methylation Studies

Fluorinated compounds are also pivotal in studies concerning DNA methylation, a key epigenetic mechanism. Inhibitors of DNA methyltransferase, many of which contain fluorinated groups, have shown promise in reversing aberrant methylation patterns observed in cancer. This line of research underscores the importance of fluorinated compounds in developing therapeutics aimed at modulating epigenetic changes (Goffin & Eisenhauer, 2002).

Mechanism of Action

In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Safety and Hazards

The compound is labeled with the signal word “Warning” and comes with precautionary statements . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

Future Directions

Boric acid compounds like this one have potential applications in the treatment of various cancers . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Properties

IUPAC Name

methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHCRVNJOWFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

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